molecular formula C4H6ClNO2S B2757910 N-propargyl-N-methyl sulfamoyl chloride CAS No. 627887-59-6

N-propargyl-N-methyl sulfamoyl chloride

Cat. No. B2757910
CAS RN: 627887-59-6
M. Wt: 167.61
InChI Key: HFMNEJYSBAYLPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propargyl derivatives has seen significant advancements in recent years. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates have been the focus of recent research .


Molecular Structure Analysis

The molecular structure of “N-propargyl-N-methyl sulfamoyl chloride” is defined by its molecular formula, C4H6ClNO2S. More detailed structural information may be obtained through techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current search results.


Chemical Reactions Analysis

The propargyl group plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . Propargylation reactions serve as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Ionic Liquid-Regulated Sulfamic Acid : This study demonstrates the use of ionic liquid and sulfamic acid as a catalytic medium for the chemoselective transesterification of β-ketoesters, showcasing the potential application of sulfamic acid derivatives in organic synthesis processes (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).

Efficient Sulfamoylation Method : The research presents an accelerated sulfamoylation reaction of hydroxyl groups, highlighting an efficient method for the synthesis of sulfamates, which could be relevant for the manipulation or synthesis of compounds related to N-propargyl-N-methyl sulfamoyl chloride (M. Okada, S. Iwashita, & N. Koizumi, 2000).

Material Science and Membrane Technology

Sulfonated Thin-Film Composite Nanofiltration Membranes : This paper discusses the synthesis of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux for the treatment of dye solutions, indicating the application of sulfonamide derivatives in environmental and separation technologies (Yang Liu et al., 2012).

Environmental Studies

Electrochemical Reduction of Sulfite : This research describes the use of gold nanoparticles/silsesquioxane-modified electrodes for the detection and quantification of sulfite, showcasing an application of sulfonamide-related compounds in environmental monitoring and analysis (João Paulo Winiarski et al., 2017).

Safety And Hazards

While specific safety and hazard information for “N-propargyl-N-methyl sulfamoyl chloride” is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective clothing, using proper ventilation, and following safe disposal practices .

Future Directions

The future directions in the study and application of “N-propargyl-N-methyl sulfamoyl chloride” and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications. The propargyl group is a highly versatile moiety, and the last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

N-methyl-N-prop-2-ynylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2S/c1-3-4-6(2)9(5,7)8/h1H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMNEJYSBAYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propargyl-N-methyl sulfamoyl chloride

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